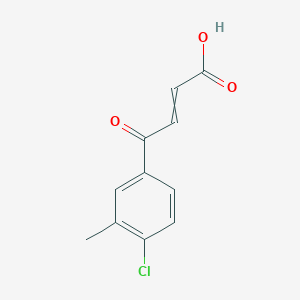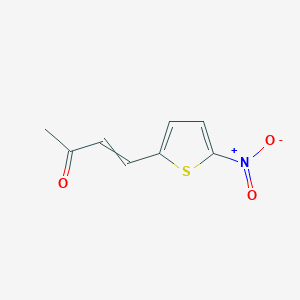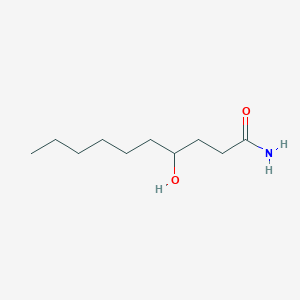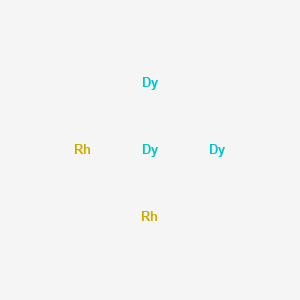
Dysprosium--rhodium (3/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysprosium–rhodium (3/2) is a compound formed by the combination of dysprosium and rhodium in a 3:2 ratio. Dysprosium is a rare earth element known for its high magnetic susceptibility and thermal neutron absorption cross-section, while rhodium is a transition metal known for its catalytic properties and resistance to corrosion. The combination of these two elements results in a compound with unique physical and chemical properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dysprosium–rhodium (3/2) typically involves the reaction of dysprosium and rhodium salts under controlled conditions. One common method is the co-precipitation technique, where dysprosium nitrate and rhodium chloride are dissolved in a suitable solvent, followed by the addition of a precipitating agent such as sodium hydroxide. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of dysprosium–rhodium (3/2) may involve high-temperature solid-state reactions. Dysprosium oxide and rhodium metal are mixed in stoichiometric amounts and heated in a furnace under an inert atmosphere to prevent oxidation. The reaction is carried out at temperatures ranging from 800 to 1200°C, resulting in the formation of dysprosium–rhodium (3/2) as a solid product.
Análisis De Reacciones Químicas
Types of Reactions
Dysprosium–rhodium (3/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form dysprosium oxide and rhodium oxide.
Reduction: It can be reduced using hydrogen gas to yield elemental dysprosium and rhodium.
Substitution: The compound can undergo substitution reactions with halogens to form dysprosium halides and rhodium halides.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Halogens such as chlorine or bromine at room temperature.
Major Products
Oxidation: Dysprosium oxide (Dy2O3) and rhodium oxide (Rh2O3).
Reduction: Elemental dysprosium and rhodium.
Substitution: Dysprosium halides (DyX3) and rhodium halides (RhX3), where X represents a halogen.
Aplicaciones Científicas De Investigación
Dysprosium–rhodium (3/2) has a wide range of applications in scientific research due to its unique properties.
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential use in magnetic resonance imaging (MRI) contrast agents due to its high magnetic susceptibility.
Medicine: Research is being conducted on its potential use in targeted drug delivery systems and cancer treatment.
Industry: It is used in the production of high-performance magnets and as a component in advanced materials for electronic devices.
Mecanismo De Acción
The mechanism by which dysprosium–rhodium (3/2) exerts its effects depends on its application. In catalytic reactions, the compound provides active sites for the adsorption and activation of reactant molecules, facilitating the reaction process. In MRI contrast agents, the high magnetic susceptibility of dysprosium enhances the contrast of images by affecting the relaxation times of nearby hydrogen nuclei. In drug delivery systems, the compound can be functionalized with targeting ligands to selectively deliver therapeutic agents to specific cells or tissues.
Comparación Con Compuestos Similares
Dysprosium–rhodium (3/2) can be compared with other similar compounds, such as dysprosium–platinum (3/2) and dysprosium–palladium (3/2).
Dysprosium–platinum (3/2): Similar to dysprosium–rhodium (3/2), this compound also exhibits catalytic properties and high magnetic susceptibility. platinum is more expensive and less abundant than rhodium.
Dysprosium–palladium (3/2): This compound is also used as a catalyst and in magnetic applications. Palladium has similar chemical properties to rhodium but is less resistant to corrosion.
Conclusion
Dysprosium–rhodium (3/2) is a compound with unique properties that make it valuable in various scientific and industrial applications. Its synthesis involves controlled reactions of dysprosium and rhodium salts, and it undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound has applications in chemistry, biology, medicine, and industry, and its mechanism of action depends on its specific use. Compared to similar compounds, dysprosium–rhodium (3/2) offers a balance of performance and cost-effectiveness, making it a versatile and valuable material.
Propiedades
Número CAS |
60063-67-4 |
|---|---|
Fórmula molecular |
Dy3Rh2 |
Peso molecular |
693.31 g/mol |
Nombre IUPAC |
dysprosium;rhodium |
InChI |
InChI=1S/3Dy.2Rh |
Clave InChI |
BODGCACDYPNZIO-UHFFFAOYSA-N |
SMILES canónico |
[Rh].[Rh].[Dy].[Dy].[Dy] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)
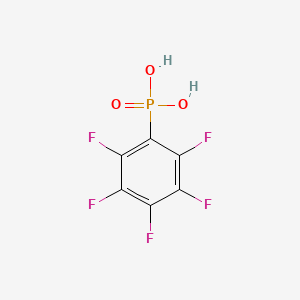

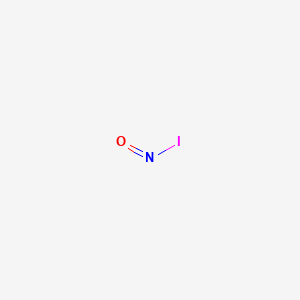
![{9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14621053.png)
![[9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde](/img/structure/B14621054.png)
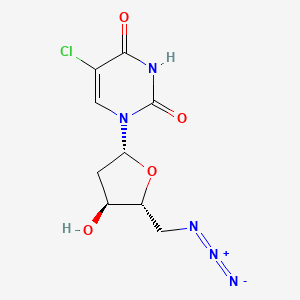
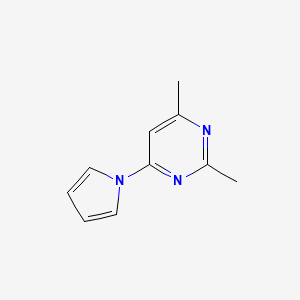
silane](/img/structure/B14621063.png)
